molecular formula C8H16ClNO3 B8023185 (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Cat. No.: B8023185
M. Wt: 209.67 g/mol
InChI Key: BKNZVLSJCYPDLJ-OGFXRTJISA-N
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Description

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chemical compound with a complex structure that includes an amino group, a tetrahydropyran ring, and an acetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, followed by the introduction of the amino group and the acetic acid ester. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science.

Mechanism of Action

The mechanism by which ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyltetrahydropyran: This compound contains a similar tetrahydropyran ring but lacks the acetic acid ester group.

    Tetrahydro-2H-pyran-4-ylmethanol: This compound has a hydroxymethyl group instead of an amino group.

Uniqueness

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(oxan-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNZVLSJCYPDLJ-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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